Ethyl 2-(3,4-diaminophenyl)propanoate
Description
Ethyl 2-(3,4-diaminophenyl)propanoate is an organic compound featuring a propanoate ester backbone substituted with a 3,4-diaminophenyl group. The 3,4-diaminophenyl moiety is electron-rich, which may enhance solubility in polar solvents and facilitate participation in condensation or coupling reactions (e.g., Schiff base formation). Such properties are critical in drug design, where amino groups often serve as pharmacophores or intermediates for functionalization.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 2-(3,4-diaminophenyl)propanoate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)7(2)8-4-5-9(12)10(13)6-8/h4-7H,3,12-13H2,1-2H3 |
InChI Key |
GLTPBUTWWYNVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=C(C=C1)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
Ethyl 2-Amino-4-(3,5-Difluorophenyl)propanoate (): Substituents: Amino group on the propanoate chain; 3,5-difluorophenyl ring. Structural Impact: Fluorine atoms introduce electronegativity, reducing electron density on the aromatic ring compared to diamino substitution. This affects reactivity in electrophilic substitutions. Application: Studied for crystallographic properties, highlighting planar geometry and hydrogen-bonding networks .
Ethyl 3-(3,4-Dimethoxyphenyl)-2-(1,3-Dioxoisoindolin-2-yl)propanoate (): Substituents: 3,4-Dimethoxyphenyl (electron-donating) and dioxoisoindolinyl (electron-withdrawing). Synthesis: Achieved via thianthrenium salt chemistry with 63% yield . Contrast: Methoxy groups enhance lipophilicity, whereas diamino groups improve aqueous solubility.
Ethyl 3-(1-Benzyl-4-piperidyl)propanoate (): Substituents: Benzyl-piperidyl group. Synthesis: 81% yield via alkylation of ethyl 2-(4-piperidyl)propanoate .
Insights :
Pharmaceutical vs. Agrochemical Use
- This compound: Hypothesized for drug development (e.g., kinase inhibitors or antimicrobial agents) due to amine-directed reactivity.
- Pesticide Derivatives (): Compounds like quizalofop-P-ethyl (chloroquinoxalinyl substituent) target acetyl-CoA carboxylase in weeds . Contrast: Diamino groups lack the halogenated or heterocyclic motifs critical for herbicidal activity.
Solubility and Reactivity
- Diaminophenyl vs. Difluorophenyl (): Amino groups increase solubility in polar solvents (e.g., water or ethanol) compared to fluorine’s hydrophobicity. Fluorine substituents enhance metabolic stability in vivo, whereas amines may undergo oxidation or conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
